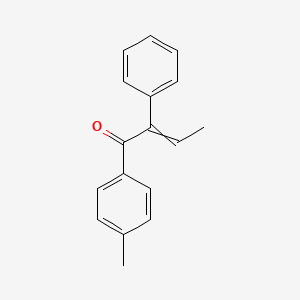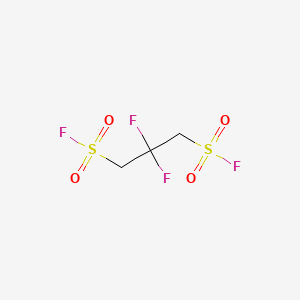
3-Azido-3-chloro-2-hydroxy-2-iodooctadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azido-3-chloro-2-hydroxy-2-iodooctadecanoic acid is a complex organic compound characterized by the presence of azido, chloro, hydroxy, and iodo functional groups attached to an octadecanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-3-chloro-2-hydroxy-2-iodooctadecanoic acid typically involves multiple steps, starting with the preparation of the octadecanoic acid backbone. The introduction of the azido, chloro, hydroxy, and iodo groups can be achieved through a series of substitution reactions. For example, the azido group can be introduced using sodium azide (NaN₃) in a nucleophilic substitution reaction, while the chloro and iodo groups can be introduced using halogenation reactions with appropriate reagents such as chlorine (Cl₂) and iodine (I₂).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-Azido-3-chloro-2-hydroxy-2-iodooctadecanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO₄).
Reduction: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The chloro and iodo groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium azide (NaN₃) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine compound.
Substitution: Formation of azido-substituted derivatives.
Aplicaciones Científicas De Investigación
3-Azido-3-chloro-2-hydroxy-2-iodooctadecanoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Azido-3-chloro-2-hydroxy-2-iodooctadecanoic acid involves its interaction with specific molecular targets and pathways. The azido group, for example, can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The hydroxy group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. The chloro and iodo groups can act as leaving groups in substitution reactions, facilitating the formation of new chemical bonds.
Comparación Con Compuestos Similares
Similar Compounds
3-Azido-3-chloro-2-hydroxy-2-bromooctadecanoic acid: Similar structure but with a bromine atom instead of iodine.
3-Azido-3-chloro-2-hydroxy-2-fluorooctadecanoic acid: Similar structure but with a fluorine atom instead of iodine.
3-Azido-3-chloro-2-hydroxy-2-methyloctadecanoic acid: Similar structure but with a methyl group instead of iodine.
Uniqueness
3-Azido-3-chloro-2-hydroxy-2-iodooctadecanoic acid is unique due to the presence of the iodine atom, which can influence the compound’s reactivity and interactions. The combination of azido, chloro, hydroxy, and iodo groups in a single molecule provides a versatile platform for various chemical transformations and applications.
Propiedades
Número CAS |
106340-48-1 |
|---|---|
Fórmula molecular |
C18H33ClIN3O3 |
Peso molecular |
501.8 g/mol |
Nombre IUPAC |
3-azido-3-chloro-2-hydroxy-2-iodooctadecanoic acid |
InChI |
InChI=1S/C18H33ClIN3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19,22-23-21)18(20,26)16(24)25/h26H,2-15H2,1H3,(H,24,25) |
Clave InChI |
HYHILNCAXRZOQG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(C(C(=O)O)(O)I)(N=[N+]=[N-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


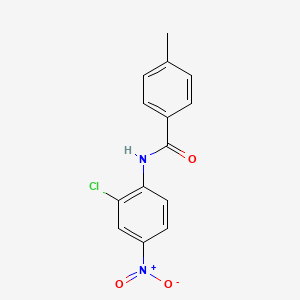

![1-Phenyl-2,6,7-trithiabicyclo[2.2.1]heptane](/img/structure/B14335812.png)

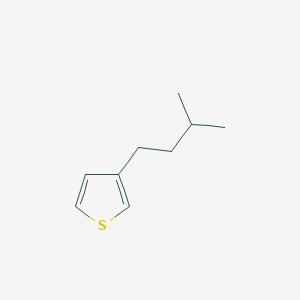
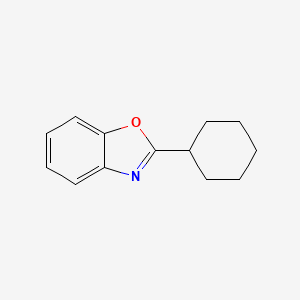
![N~1~,N~1~,N~2~-Trimethyl-N~2~-[(trimethylstannyl)methyl]ethane-1,2-diamine](/img/structure/B14335847.png)
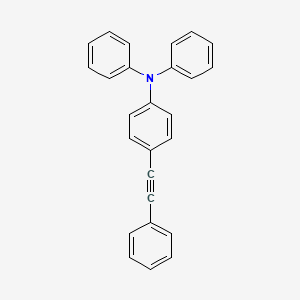
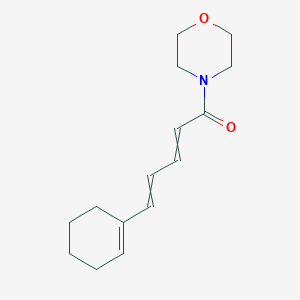

![3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-fluorobenzonitrile](/img/structure/B14335871.png)

